molecular formula C18H20BrF3O B1523321 2-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)adamantane CAS No. 929000-50-0

2-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)adamantane

Cat. No. B1523321
M. Wt: 389.2 g/mol
InChI Key: AYTGWNPYDOAOOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of various aldehydes/acetophenones with 2,5-bis (2,2,2-trifluoroethoxy)benzohydrazide . The mixture is then refluxed at mild conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been examined using DFT-B3LYP technique with a basis set 6-31G(d,p) . The bond lengths and bond angles are in accord with their corresponding reported analogous .

Scientific Research Applications

Synthesis and Characterization

Adamantane derivatives have been extensively studied for their unique chemical and physical properties. For example, the synthesis and thermal characterization of novel adamantane-based polysiloxane showed that these polymers exhibit good solubility in common organic solvents and high thermal stability, making them potential candidates for advanced materials applications (Hattori et al., 2008).

Antimicrobial and Anti-inflammatory Applications

While avoiding the specifics of drug use and dosage, it's notable that certain adamantane derivatives have been investigated for their antimicrobial and anti-inflammatory activities. A study by Al-Abdullah et al. (2014) on the synthesis of N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols found these compounds displayed potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).

Applications in Polymer Chemistry

Adamantane-based microporous polymers prepared by Friedel–Crafts reaction have shown increased CO2 uptake capacity due to post-functionalization, highlighting their potential in gas storage and separation technologies (Lim et al., 2012).

Electronic and Optical Properties

Studies on functionalized adamantanes have explored their electronic and optical properties. For instance, (S)TEM characterization of functionalized adamantanes before and after laser exposure investigated their local structure and chemical bonding, contributing to our understanding of non-linear optical responses in these materials (Belz et al., 2022).

Gas Sorption and Separation

Highly stable nanoporous covalent triazine-based frameworks with an adamantane core have been developed for carbon dioxide sorption and separation. These materials exhibit excellent thermal stability and significant gas uptake capacities, offering promising applications in environmental and energy technologies (Bhunia et al., 2013).

Safety And Hazards

The safety and hazards of similar compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrF3O/c19-14-1-2-16(23-9-18(20,21)22)15(8-14)17-12-4-10-3-11(6-12)7-13(17)5-10/h1-2,8,10-13,17H,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTGWNPYDOAOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4=C(C=CC(=C4)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703137
Record name 2-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)adamantane

CAS RN

929000-50-0
Record name 2-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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